molecular formula C10H14N2O5 B12380318 Thymidine-d14

Thymidine-d14

Cat. No.: B12380318
M. Wt: 256.31 g/mol
InChI Key: IQFYYKKMVGJFEH-BVOBXSGPSA-N
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Description

Thymidine-d14 is a deuterium-labeled form of thymidine, a pyrimidine deoxynucleoside. Thymidine is a specific precursor of deoxyribonucleic acid and is used as a cell synchronizing agent. This compound is primarily used in scientific research to study DNA synthesis and cell cycle dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thymidine-d14 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the thymidine molecule. The synthesis involves the selective replacement of hydrogen atoms with deuterium atoms in the thymidine structure. This process can be achieved through various chemical reactions, including catalytic hydrogenation and deuterium exchange reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterium gas and thymidine as starting materials. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and crystallization, to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Thymidine-d14 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions include various deuterated thymidine analogs and derivatives, which are used in further scientific research and applications .

Scientific Research Applications

Thymidine-d14 has a wide range of scientific research applications, including:

Mechanism of Action

Thymidine-d14 exerts its effects by incorporating into the DNA molecule during DNA synthesis. The deuterium atoms in this compound replace the hydrogen atoms in the thymidine molecule, resulting in a stable and non-radioactive labeled DNA. This allows researchers to track and study DNA synthesis and cell cycle dynamics without the use of radioactive materials .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thymidine-d14 include:

Uniqueness

This compound is unique due to its deuterium labeling, which provides several advantages over non-deuterated thymidine and other analogs. The incorporation of deuterium enhances the stability of the labeled DNA and allows for more precise and accurate tracking of DNA synthesis and cell cycle dynamics. Additionally, this compound is non-radioactive, making it safer and more convenient for use in various research applications .

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

256.31 g/mol

IUPAC Name

3,6-dideuterio-1-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3,2D2,3D,4D2,6D,7D,8D,13D,14D/hD

InChI Key

IQFYYKKMVGJFEH-BVOBXSGPSA-N

Isomeric SMILES

[2H]C1=C(C(=O)N(C(=O)N1[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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